2-Iodo-3-methylcyclohexan-1-one

Description

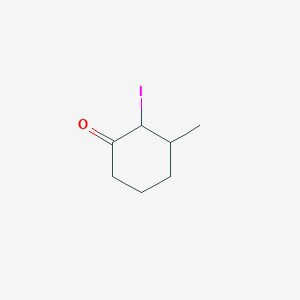

2-Iodo-3-methylcyclohexan-1-one is a halogenated cyclohexanone derivative featuring an iodine atom at the 2-position and a methyl group at the 3-position of the cyclohexanone ring. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl group contributes to steric effects, influencing regioselectivity in subsequent transformations .

Properties

CAS No. |

116016-05-8 |

|---|---|

Molecular Formula |

C7H11IO |

Molecular Weight |

238.07 g/mol |

IUPAC Name |

2-iodo-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H11IO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3 |

InChI Key |

ZPJPOAJRDZOLBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methylcyclohexan-1-one typically involves the iodination of 3-methylcyclohexan-1-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclohexanone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methylcyclohexan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexanones.

Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Various substituted cyclohexanones, depending on the nucleophile used.

Reduction Reactions: 2-Iodo-3-methylcyclohexanol.

Oxidation Reactions: 2-Iodo-3-methylcyclohexanoic acid and other oxidized derivatives.

Scientific Research Applications

2-Iodo-3-methylcyclohexan-1-one has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving iodinated substrates.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates that contribute to its overall biological activity .

Comparison with Similar Compounds

3-Iodo-5,5-dimethylcyclohex-2-en-1-one

- Structure: A cyclohexenone derivative with iodine at the 3-position and two methyl groups at the 5-position.

- Key Differences: Ring Saturation: The cyclohexenone ring (unsaturated) introduces conjugation between the ketone and double bond, increasing electrophilicity at the α-position compared to the saturated cyclohexanone in the target compound . Substituent Positions: The iodine at the 3-position (vs.

- Molecular Weight : 250.08 g/mol (higher than the target due to additional methyl groups) .

- CAS No.: 56671-85-3 .

3-Methylcyclohex-2-en-1-one

- Structure: A cyclohexenone with a methyl group at the 3-position but lacking iodine.

- Key Differences: Halogen Absence: The absence of iodine reduces molecular weight (110.15 g/mol) and limits utility in halogen-specific reactions (e.g., radioimaging or catalytic coupling) . Reactivity: The enone system facilitates Michael additions or Diels-Alder reactions, unlike the saturated target compound, which may favor ketone-specific reactions (e.g., Grignard additions) .

- CAS No.: 1193-18-6 .

2-Iodo-4-methylphenol

- Structure: An aromatic phenol with iodine at the 2-position and methyl at the 4-position.

- Key Differences: Ring Type: Aromatic phenol vs. aliphatic cyclohexanone. The hydroxyl group in phenol increases acidity (pKa ~10) compared to the non-acidic ketone in the target compound . Applications: Primarily used in antiseptics or polymer synthesis, contrasting with the target’s role as a synthetic intermediate .

- CAS No.: Not explicitly listed in evidence but structurally related to TCI Chemicals’ catalog entry (I1132-1G) .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| 2-Iodo-3-methylcyclohexan-1-one | C₇H₁₀IO | 224.06* | Not provided | Saturated ring; iodine at C2, methyl at C3; high potential for substitution reactions |

| 3-Iodo-5,5-dimethylcyclohex-2-en-1-one | C₈H₁₁IO | 250.08 | 56671-85-3 | Unsaturated ring; iodine at C3, dimethyl at C5; enhanced electrophilicity |

| 3-Methylcyclohex-2-en-1-one | C₇H₁₀O | 110.15 | 1193-18-6 | Unsaturated ring; methyl at C3; suited for conjugate additions |

| 2-Iodo-4-methylphenol | C₇H₇IO | 234.04 | Not provided | Aromatic phenol; iodine at C2, methyl at C4; acidic hydroxyl group |

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.